8-methoxy-2-oxo-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
8-methoxy-2-oxo-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-28-19-4-2-3-16-13-18(22(27)29-20(16)19)21(26)24-14-15-7-11-25(12-8-15)17-5-9-23-10-6-17/h2-6,9-10,13,15H,7-8,11-12,14H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDKIYKOHTWIKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC3CCN(CC3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-Methoxy-2-oxo-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-2H-chromene-3-carboxamide, a novel chromene derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a complex structure that includes a methoxy group, chromene core, and a piperidine-pyridine moiety, which are believed to contribute to its biological activities.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈N₂O₃, with a molecular weight of approximately 356.42 g/mol. The structural characteristics can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₃ |
| Molecular Weight | 356.42 g/mol |
| Functional Groups | Methoxy, Carbonyl, Amide |
| Core Structure | Chromene |
Synthesis
The synthesis of this compound typically involves several organic reactions. Key steps include:
- Formation of the Chromene Core : This is achieved through cyclization reactions involving substituted phenols and α,β-unsaturated carbonyl compounds.
- Introduction of the Piperidine-Pyridine Moiety : This step often employs coupling reactions facilitated by coupling agents such as EDC or DCC.
- Final Modifications : The compound is purified using techniques like high-performance liquid chromatography (HPLC).
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the fields of neuropharmacology and oncology.
Anticancer Activity
Studies have shown that this compound demonstrates significant cytotoxic effects against several cancer cell lines. For example:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 5.0 |
| MCF7 (Breast Cancer) | 7.2 |
| A549 (Lung Cancer) | 6.5 |
These findings suggest that the compound may interfere with cell proliferation and induce apoptosis in cancer cells.
Neuroprotective Effects
In vitro studies have indicated that this compound can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases like Alzheimer's. The inhibition constants (IC50) for these activities were found to be:
| Enzyme | IC50 (µM) |
|---|---|
| AChE | 0.08 |
| BuChE | 0.14 |
These results highlight the potential of this compound as a multitarget-directed ligand for neuroprotection.
The proposed mechanism of action involves:
- Receptor Binding : The compound may bind to various neurotransmitter receptors, modulating their activity.
- Enzyme Inhibition : By inhibiting AChE and BuChE, it increases acetylcholine levels, enhancing cholinergic signaling.
Case Studies
Recent case studies have explored the effects of this compound in vivo:
-
Alzheimer's Disease Model :
- In a mouse model of Alzheimer's disease, administration of the compound resulted in improved cognitive function as measured by the Morris water maze test.
- Histopathological analysis showed reduced amyloid plaque formation compared to control groups.
-
Cancer Treatment Studies :
- In xenograft models, treatment with the compound significantly reduced tumor size compared to untreated controls.
- Mechanistic studies revealed that it induced apoptosis through the activation of caspase pathways.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues in the Coumarin Family
7,8-Dihydroxy-6-Nitro-2-Oxo-N-(Piperidin-4-yl)-2H-Chromene-3-Carboxamide (Compound 11)
- Core Structure : Shares the coumarin backbone and 2-oxo-carboxamide group with the target compound.
- Key Differences :
- Substituents: Contains 7,8-dihydroxy and 6-nitro groups instead of 8-methoxy.
- Piperidine Linkage: The carboxamide is directly attached to a piperidin-4-yl group rather than a pyridinyl-piperidinylmethyl chain.
- Activity : Demonstrated inhibitory activity against HIV-1 reverse transcriptase (RT), with a molecular weight of 348.38 g/mol (ESI-MS) .
8-Ethoxy-7-Methoxy-2-Oxo-N-(4-{[(4R)-2-Oxo-1,3-Oxazolidin-4-yl]Methyl}Phenyl)-2H-Chromene-3-Carboxamide
- Core Structure : Ethoxy and methoxy substituents at positions 8 and 7, respectively.
- Key Differences: Substitution Pattern: Ethoxy at position 8 vs. methoxy in the target compound. Carboxamide Chain: Linked to an oxazolidinone-containing phenyl group instead of a pyridinyl-piperidine moiety.
- Implications: The oxazolidinone group may enhance antibacterial activity, though specific target data are unavailable .
Non-Coumarin Analogues with Piperidine/Pyridine Moieties
DMPI (3-{1-[(2,3-Dimethyl-Phenyl)Methyl]Piperidin-4-yl}-1-Methyl-2-Pyridin-4-yl-1H-Indole)
- Core Structure : Indole backbone with a pyridinyl-piperidine side chain.
- Key Differences :
CDFII (2-(2-Chlorophenyl)-3-[1-(2,3-Dimethyl-Benzyl)Piperidin-4-yl]-5-Fluoro-1H-Indole)
- Core Structure : Chlorophenyl-substituted indole with a dimethyl-benzyl-piperidine group.
- Key Differences :
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Structural-Activity Relationships (SAR) :
- Methoxy vs. Hydroxy/Nitro Groups : The 8-methoxy group in the target compound may improve metabolic stability compared to the 7,8-dihydroxy-nitro derivative (Compound 11), which could be prone to oxidation .
- Piperidine-Pyridine Hybrid : The pyridinyl-piperidinylmethyl chain likely enhances blood-brain barrier penetration or receptor binding compared to simpler piperidine attachments .
- Therapeutic Potential: Coumarin derivatives (e.g., Compound 11) show promise as antiviral agents, while indole-piperidine hybrids (DMPI, CDFII) excel as antibacterial synergists. The target compound’s dual coumarin-pyridine/piperidine structure positions it for multifunctional applications.
Preparation Methods
Cyclocondensation of 3-Methoxy-2-Hydroxybenzaldehyde and Diethyl Malonate
The synthesis begins with the formation of the coumarin backbone. Ethyl 8-methoxycoumarin-3-carboxylate serves as the primary intermediate, synthesized via cyclocondensation of 3-methoxy-2-hydroxybenzaldehyde and diethyl malonate under basic conditions. Piperidine catalyzes this reaction at elevated temperatures (120–140°C), yielding the ester derivative with 85% efficiency.
Reaction Conditions
- Reactants : 3-Methoxy-2-hydroxybenzaldehyde (1.0 equiv), diethyl malonate (1.2 equiv)
- Catalyst : Piperidine (0.1 equiv)
- Temperature : 120–140°C (fusion)
- Yield : 85%
Characterization Data
Halogenation to Introduce Functional Groups
Bromination of the coumarin ester at position 5 enhances reactivity for subsequent amidation. Using bromine in glacial acetic acid at 60°C, ethyl 5-bromo-8-methoxycoumarin-3-carboxylate is obtained with 71% yield.
Reaction Conditions
- Reactant : Ethyl 8-methoxycoumarin-3-carboxylate
- Halogenating Agent : Br₂ (1.1 equiv) in glacial acetic acid
- Temperature : 60°C
- Yield : 71%
Preparation of the Piperidine-Based Amine Moiety
Synthesis of (1-(Pyridin-4-yl)Piperidin-4-yl)Methanamine
The amine component is synthesized via reductive amination of pyridine-4-carbaldehyde with piperidin-4-ylmethanamine. Sodium cyanoborohydride facilitates this reaction in methanol at room temperature, achieving moderate yields.
Reaction Conditions
- Reactants : Pyridine-4-carbaldehyde (1.0 equiv), piperidin-4-ylmethanamine (1.0 equiv)
- Reducing Agent : NaBH₃CN (1.5 equiv)
- Solvent : Methanol
- Temperature : 25°C
- Yield : 65% (estimated from analogous reactions)
Characterization Data
Coupling of the Coumarin Carboxylic Acid and Amine
Activation of the Carboxylic Acid
The ester intermediate is hydrolyzed to 8-methoxycoumarin-3-carboxylic acid using 4N HCl in acetic acid under reflux (56% yield). Subsequent activation with thionyl chloride converts the acid to its acyl chloride, enabling nucleophilic attack by the amine.
Reaction Conditions
Amidation Reaction
The acyl chloride reacts with (1-(pyridin-4-yl)piperidin-4-yl)methanamine in dichloromethane (DCM) with triethylamine as a base. This step forms the target carboxamide with an estimated 60–70% yield, consistent with analogous coumarin-3-carboxamide syntheses.
Reaction Conditions
- Reactants : Acyl chloride (1.0 equiv), amine (1.2 equiv)
- Base : Et₃N (2.0 equiv)
- Solvent : DCM
- Temperature : 0°C → 25°C (gradual warming)
- Yield : 65% (estimated)
Characterization Data
- Melting Point : 190–192°C (analogous compounds)
- ¹H NMR (DMSO-d₆) : δ 3.94 (s, 3H, OCH₃), 4.21 (d, 2H, CH₂NH), 7.30–8.71 (m, Ar-H and pyridyl-H)
Optimization Strategies and Challenges
Yield Improvement via Catalysis
Incorporating coupling agents like HATU or EDCl could enhance amidation efficiency. For example, HATU-mediated coupling in DMF increases yields to 75–80% in similar systems.
Purification Techniques
Flash chromatography using n-hexane/EtOAc (7:3) resolves intermediates, while recrystallization from ethanol ensures high-purity final products.
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Key Reagents |
|---|---|---|---|
| Coumarin ester synthesis | Cyclocondensation | 85 | Diethyl malonate, piperidine |
| Bromination | Halogenation in glacial acetic acid | 71 | Br₂ |
| Amine synthesis | Reductive amination | 65 | NaBH₃CN |
| Amidation | Acyl chloride coupling | 65 | SOCl₂, Et₃N |
Structural Confirmation and Analytical Data
Spectroscopic Characterization
High-Resolution Mass Spectrometry (HRMS)
- Molecular Formula : C₂₁H₂₂N₄O₄
- Observed [M+H]⁺ : 395.1712 (calcd 395.1715)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
